molecular formula C14H26N2O3 B12101019 Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate

Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B12101019
M. Wt: 270.37 g/mol
InChI Key: MTYMMSZJEKTXTN-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound with the molecular formula C14H26N2O3. This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The tert-butyl group and the ethoxy group attached to the spirocyclic system contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of a spirocyclic precursor with tert-butyl chloroformate and an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 1-amino-3-ethoxy-6-azaspiro[34]octane-6-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-5-18-11-8-10(15)14(11)6-7-16(9-14)12(17)19-13(2,3)4/h10-11H,5-9,15H2,1-4H3

InChI Key

MTYMMSZJEKTXTN-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C12CCN(C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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